1-(4-Bromophenyl)piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It is structurally related to 1-(4-fluorophenyl)piperazine and 1-(4-chlorophenyl)piperazine . The only difference is the halogen substituent type attached to the phenyl ring’s para-position .
The synthesis of piperazine derivatives has been reported in several studies . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .
The molecular formula of 1-(4-Bromophenyl)piperazine is C10H13BrN2 . The molecular weight is 241.13 g/mol . The InChI key is PJHPFAFEJNBIDC-UHFFFAOYSA-N .
Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
1-(4-Bromophenyl)piperazine is a solid substance . It has a melting point of 91-95 °C . The storage temperature is 2-8°C . The SMILES string is Brc1ccc(cc1)N2CCNCC2 .
1-(4-Bromophenyl)piperazine is a chemical compound characterized by a piperazine ring substituted with a bromophenyl group at the 1-position. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. It belongs to the class of piperazine derivatives, which are known for their diverse therapeutic applications, including as anxiolytics, antidepressants, and antipsychotics.
The synthesis of 1-(4-Bromophenyl)piperazine typically involves the reaction of piperazine with 4-bromobenzyl halides or related compounds. Various methods have been developed for its preparation, emphasizing efficiency and yield.
1-(4-Bromophenyl)piperazine can be classified as:
The synthesis of 1-(4-Bromophenyl)piperazine can be achieved through several methods:
A notable method involves the use of potassium tert-butoxide or sodium tert-amylate as bases in the presence of sulfolane as a solvent. This method has been reported to yield high purity and significant yields (up to 85.4%) when bromobenzene and piperidine are reacted under controlled conditions . The reaction typically requires careful temperature control and may involve purification steps such as recrystallization or vacuum distillation.
The molecular formula for 1-(4-Bromophenyl)piperazine is . The structure consists of a six-membered piperazine ring with two nitrogen atoms and a phenyl group substituted at one nitrogen atom.
1-(4-Bromophenyl)piperazine can participate in various chemical reactions due to its functional groups:
For example, when reacted with N-bromosuccinimide in an organic solvent, 1-(4-Bromophenyl)piperazine can be brominated at different positions on the aromatic ring, leading to a variety of derivatives .
The mechanism of action for compounds containing the piperazine moiety often involves interactions with neurotransmitter receptors in the central nervous system. Specifically, 1-(4-Bromophenyl)piperazine may act as an antagonist or agonist at serotonin receptors (such as 5-HT_2A), which are implicated in mood regulation and anxiety disorders.
Research indicates that structural modifications at the piperazine ring can significantly influence binding affinity and selectivity towards various receptors . This highlights the importance of studying structure-activity relationships in developing new therapeutic agents based on this scaffold.
1-(4-Bromophenyl)piperazine has several scientific uses:
The synthesis of 1-(4-bromophenyl)piperazine predominantly relies on nucleophilic aromatic substitution (SNAr) reactions. In this approach, piperazine acts as the nucleophile, displacing a leaving group (typically halogen or nitro) on a brominated benzene derivative. A representative protocol involves reacting 1,4-dibromobenzene with anhydrous piperazine in polar aprotic solvents like dimethyl sulfoxide (DMSO) at 60°C for 2 hours. This method achieves a 96% yield when catalyzed by aqueous hydrogen bromide (HBr), which activates the aromatic ring toward substitution. After completion, the reaction mixture is neutralized to pH 7–8 using NaOH, followed by extraction with ethyl acetate and solvent evaporation under reduced pressure [1].
Key optimization factors include:
Table 1: Optimization Parameters for Nucleophilic Substitution Synthesis
Variable | Optimal Range | Effect of Deviation |
---|---|---|
Reaction Temperature | 60–65°C | <60°C: <70% conversion; >65°C: Decomposition |
HBr Concentration | 48% aqueous | Lower concentrations reduce reaction rate |
Piperazine Equivalents | 1.3 eq | <1.1 eq: Low yield; >1.5 eq: Purification challenges |
Direct bromination of pre-functionalized phenylpiperazine compounds presents challenges due to the directing effects of the piperazine group. Electrophilic bromination of phenylpiperazine requires Lewis acid catalysts to overcome the deactivating influence of the electron-donating piperazine nitrogen. Alternatively, in situ bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C achieves selective para-substitution but yields fluctuate (22–89%) due to competing di-bromination [3].
A more efficient strategy involves using pre-brominated aniline precursors. 4-Bromoaniline undergoes diazotization followed by reaction with bis(2-chloroethyl)amine, yielding the piperazine ring directly. This circumvents regioselectivity issues but requires stringent control of ring-closing conditions:
Palladium-catalyzed Buchwald–Hartwig amination enables direct coupling between 4-bromoiodobenzene and piperazine derivatives. This method offers superior regiocontrol compared to SNAr, particularly for sterically hindered analogs. Catalytic systems using Pd2(dba)3 with XPhos ligands achieve >90% conversion at 100°C in toluene within 8 hours. Key innovations include:
Copper-catalyzed Ullmann-type couplings provide a lower-cost alternative, albeit with moderate yields (70–75%). Optimal conditions employ CuI/1,10-phenanthroline in DMF at 120°C for 24 hours. Microwave-assisted versions reduce reaction times to 2 hours but suffer from scalability limitations [8].
Flow reactors address exothermicity and mixing issues inherent in batch synthesis of 1-(4-bromophenyl)piperazine. A modular system integrates:
This configuration achieves 99% conversion at 25°C – significantly lower than batch temperatures (60°C) – by enhancing mass transfer and thermal control. Production scales up to 100 MT/year demonstrate commercial viability, with purity consistently ≥99% (HPLC) without chromatography [5] .
Table 2: Batch vs. Flow Synthesis Performance Metrics
Parameter | Batch Process | Flow Process |
---|---|---|
Temperature | 60°C | 25°C |
Reaction Time | 120 min | 8 min |
Isolated Yield | 96% | 99% |
Throughput (kg/day) | 5 | 50 |
Purification | Solvent extraction | In-line liquid-liquid separation |
Mechanochemical synthesis via ball milling eliminates solvent waste in 1-(4-bromophenyl)piperazine production. Equimolar mixtures of 1-(4-bromophenyl)piperidine and anhydrous piperazine undergo coupling when milled with KOtBu (10 mol%) at 35 Hz for 90 minutes. This achieves 85% yield with E-factors of 1.6 versus 19.0 for traditional methods [5] .
Continuous flow hydrogenation reduces brominated nitroarenes using immobilized Pd/C catalysts (1 bar H₂, 50°C), yielding 4-bromoaniline intermediates with 98% selectivity. Integrated distillation modules recover piperazine excess with >90% efficiency, minimizing raw material consumption. These innovations align with ICH Q3C guidelines by maintaining residual solvents below 500 ppm .
Table 3: Sustainability Metrics for Synthesis Methods
Method | PMI* | E-Factor | Energy Use (kJ/mol) |
---|---|---|---|
Conventional HBr/DMSO | 32.7 | 19.0 | 850 |
Flow bromination | 5.1 | 1.6 | 210 |
Solvent-free ball milling | 2.3 | 0.9 | 95 |
*PMI: Process Mass Intensity = Total mass in process / Mass of product
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7